molecular formula C8H8F3NO2 B15245638 (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B15245638
M. Wt: 207.15 g/mol
InChI Key: JWVXUOFPBZCGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (5-Trifluoromethylpyridin-2-yl)methanol: Similar structure but lacks the methoxy group.

    (6-Methoxy-pyridin-2-yl)methanol: Similar structure but lacks the trifluoromethyl group.

    (6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar structure but the methoxy group is replaced with a hydroxyl group.

Uniqueness

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

[5-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-13)12-7(6)8(9,10)11/h2-3,13H,4H2,1H3

InChI Key

JWVXUOFPBZCGQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.